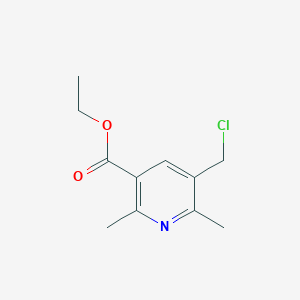

Ethyl 5-(chloromethyl)-2,6-dimethylnicotinate

Description

Ethyl 5-(chloromethyl)-2,6-dimethylnicotinate is a nicotinic acid derivative featuring a chloromethyl substituent at the 5-position of the pyridine ring, along with methyl groups at the 2- and 6-positions and an ethyl ester at the 3-position. The chloromethyl group enhances reactivity, enabling further functionalization through nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

ethyl 5-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-4-15-11(14)10-5-9(6-12)7(2)13-8(10)3/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMDOQQHCZAYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)CCl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(chloromethyl)-2,6-dimethylnicotinate typically involves the chloromethylation of 2,6-dimethylnicotinic acid followed by esterification. The chloromethylation can be achieved using formaldehyde and hydrochloric acid under acidic conditions. The resulting chloromethylated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes depending on the oxidizing agent used.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or ethers.

Oxidation Products: Carboxylic acids or aldehydes.

Reduction Products: Alcohols.

Scientific Research Applications

Ethyl 5-(chloromethyl)-2,6-dimethylnicotinate has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly those targeting nicotinic acetylcholine receptors.

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

Material Science: Employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(chloromethyl)-2,6-dimethylnicotinate involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an agonist or antagonist at nicotinic acetylcholine receptors, modulating neurotransmission. The chloromethyl group can also participate in covalent bonding with nucleophilic sites on proteins or DNA, influencing biological activity.

Comparison with Similar Compounds

Ethyl 5-(Chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate ()

- Structure : Contains a fused imidazo[1,2-a]pyridine core with a chloromethyl group at the 5-position and an ethyl ester at the 3-position.

- Synthesis : Prepared via regioselective chlorination of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate using N-chlorosuccinimide (NCS) in ethyl acetate or tetrahydrofuran (yields: 76–83%) .

- Reactivity : Demonstrates solvent-dependent outcomes; reactions in acetic acid yield oxidized derivatives instead of chlorinated products, highlighting the influence of reaction conditions on selectivity.

3,5-Diethyl 2,6-Bis(chloromethyl)-1,4-dihydropyridine-3,4,5-tricarboxylate ()

- Structure : A dihydropyridine derivative with two chloromethyl groups and three ester functionalities.

- Synthesis : Produced via a multi-step condensation of ethyl 4-chloroacetoacetate and glyoxylic acid, followed by cyclization (68% yield, m.p. 164–166°C) .

- Physical Properties: Higher molecular weight (C₁₄H₁₇Cl₂NO₆) and lower nitrogen content (3.82% calculated) compared to the target nicotinate derivative.

- Reactivity : The dihydropyridine ring is more electron-rich, increasing susceptibility to oxidation or aromatization, unlike the fully aromatic pyridine in the target compound.

Ethyl 5-[6-(Furan-2-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2,6-dimethylnicotinate ()

- Structure : Features a nicotinate core with methyl groups and a fused triazolo-thiadiazole substituent linked to a furan ring.

- Pharmacological Relevance : The triazolo-thiadiazole moiety is associated with antimicrobial and antitumor activities, suggesting that the target compound’s chloromethyl group could be modified to incorporate similar bioactive heterocycles .

- Key Difference : The absence of a chloromethyl group in this analog limits its utility in further alkylation or conjugation reactions, underscoring the versatility of the target compound.

Bis(Chloromethyl)Ether (BCME) ()

- Structure : A simple ether with two chloromethyl groups (ClCH₂OCH₂Cl).

- Toxicity: Classified as a potent carcinogen due to its ability to alkylate DNA, contrasting with the target compound’s uncharacterized toxicological profile .

- Reactivity : Highly reactive in nucleophilic substitutions but lacks the ester and aromatic functionalities of the nicotinate derivative, limiting its application in drug design.

Data Table: Key Properties of Compared Compounds

Pharmacological and Industrial Relevance

- Drug Development : Nicotinate derivatives with chloromethyl groups (e.g., ) serve as intermediates for antitumor or antimicrobial agents, though the target compound’s bioactivity remains unexplored.

Biological Activity

Ethyl 5-(chloromethyl)-2,6-dimethylnicotinate is an organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, synthesis, and the mechanisms through which it exerts its effects.

Chemical Structure and Synthesis

This compound is characterized by a chloromethyl group at the 5-position and an ethyl ester at the 2-position of the nicotinic acid ring. The synthesis typically involves:

- Chloromethylation of 2,6-dimethylnicotinic acid using formaldehyde and hydrochloric acid.

- Esterification with ethanol in the presence of a catalyst such as sulfuric acid.

This compound serves as a versatile building block in the synthesis of various pharmacologically active compounds, particularly those targeting nicotinic acetylcholine receptors.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). It can function as an agonist or antagonist, modulating neurotransmission. The chloromethyl group may also engage in covalent bonding with nucleophilic sites on proteins or DNA, influencing various biological processes.

Pharmacological Applications

- Nicotinic Receptor Modulation : this compound has been shown to interact with nAChRs, which are crucial for neurotransmission and are implicated in several neurological disorders.

- Antioxidant Properties : Preliminary studies indicate that derivatives of this compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

- Antimicrobial Activity : Some studies suggest that compounds related to this compound possess antimicrobial properties against various bacterial strains .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound and its derivatives:

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various nicotinates, including derivatives similar to this compound. Results indicated significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

- Antimicrobial Efficacy : Research showed that certain derivatives exhibited notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Table 1: Biological Activities of this compound Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.